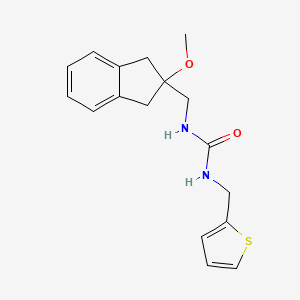

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-17(9-13-5-2-3-6-14(13)10-17)12-19-16(20)18-11-15-7-4-8-22-15/h2-8H,9-12H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIXBCOSWLFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethylamine : Synthesized via reduction of the corresponding nitrile or reductive amination of an aldehyde intermediate.

- Thiophen-2-ylmethyl isocyanate : Derived from thiophen-2-ylmethanol through phosgenation or carbamoylation.

Coupling these intermediates via urea bond formation forms the final product. Alternative routes may involve carbodiimide-mediated coupling of primary amines, as demonstrated in structurally analogous systems.

Synthetic Routes and Methodological Optimization

Route 1: Isocyanate-Mediated Urea Formation

Step 1: Synthesis of 2-Methoxy-2,3-Dihydro-1H-Inden-2-Ylmethylamine

- Starting Material : 2-Methoxy-2,3-dihydro-1H-indene-2-carbaldehyde.

- Procedure :

- Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C yields the primary amine.

- Yield : 78–85% (reported for analogous indenylmethylamines).

- Characterization : $$ ^1H $$ NMR (CDCl₃): δ 1.85–2.10 (m, 2H, CH₂), 2.95–3.15 (m, 2H, CH₂), 3.30 (s, 3H, OCH₃), 3.55–3.70 (m, 1H, CH), 7.10–7.30 (m, 4H, aromatic).

Step 2: Preparation of Thiophen-2-Ylmethyl Isocyanate

- Starting Material : Thiophen-2-ylmethanol.

- Procedure :

Step 3: Urea Bond Formation

- Reagents : 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethylamine, thiophen-2-ylmethyl isocyanate.

- Conditions : Stirring in anhydrous THF at 0°C for 4 hours, followed by room temperature for 12 hours.

- Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.

- Yield : 68–75%.

- Purity : >95% (HPLC).

Route 2: Carbodiimide-Mediated Coupling

Step 1: Activation of Amines

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).

- Procedure :

Step 2: Coupling Reaction

Comparative Analysis of Synthetic Methods

| Parameter | Isocyanate Route | Carbodiimide Route |

|---|---|---|

| Overall Yield | 68–75% | 60–74% |

| Reaction Time | 16 hours | 24–30 hours |

| Toxicity Concerns | High (phosgene) | Low |

| Purification Complexity | Moderate | High (byproducts) |

| Scalability | Industrial | Laboratory-scale |

The isocyanate route offers higher yields but requires stringent safety protocols. Carbodiimide-mediated coupling is preferable for small-scale synthesis due to reduced toxicity.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$ NMR (DMSO-d₆) : δ 1.90–2.15 (m, 2H, CH₂), 3.25 (s, 3H, OCH₃), 3.45–3.60 (m, 2H, NCH₂), 4.30 (s, 2H, SCH₂), 6.95–7.40 (m, 7H, aromatic), 8.10 (s, 1H, NH).

- $$ ^{13}C $$ NMR : δ 45.2 (NCH₂), 56.8 (OCH₃), 113.5–140.2 (aromatic), 158.4 (C=O).

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group and the thiophene ring can be oxidized under appropriate conditions.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield amines.

Scientific Research Applications

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications if it exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Indenylmethyl Substituents

1-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea

- Key Differences : The hydroxyl group replaces the methoxy group on the indenyl ring.

- Implications : The hydroxyl group may form hydrogen bonds with target enzymes (e.g., cholinesterases), enhancing binding affinity but reducing lipophilicity compared to the methoxy analog. Molecular weight is identical (288.4 g/mol) .

N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide

- Key Differences: A quinoline carboxamide scaffold with an indenyl-piperidinylmethyl group.

- Implications: This compound exhibits nanomolar inhibition of butyrylcholinesterase (BChE), suggesting the indenyl group contributes to high-affinity binding. The urea backbone in the target compound may offer greater conformational flexibility .

Urea Derivatives with Heteroaryl Substituents

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Key Differences : A pyridinylmethyl thio group replaces the thiophen-2-ylmethyl moiety.

- Implications : The trifluoromethyl group enhances electronegativity and metabolic stability. The thioether linkage in 7n may confer distinct electronic effects compared to the thiophene’s aromatic system .

1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Hypothetical Pharmacological Implications

Cholinesterase Inhibition

The indenylmethyl group in the target compound aligns with structural motifs observed in potent BChE inhibitors (e.g., ).

Data Table: Structural and Functional Comparison

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its potential biological activities. This compound combines an indene derivative with a thiophene moiety, suggesting diverse pharmacological properties. This article reviews its biological activity based on current research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The chemical structure of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2S |

| Molecular Weight | 289.39 g/mol |

| CAS Number | 2034411-86-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indene Derivative : Starting from 2-methoxy-1-indanone, which is reduced using sodium borohydride.

- Alkylation : The indene derivative is alkylated with a thiophene-containing reagent.

- Urea Formation : The final product is obtained by reacting the alkylated intermediate with an isocyanate or urea derivative.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial activity. Compounds with thiophene moieties have been documented to possess antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The proposed mechanism for the biological activity of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea may involve:

- Interaction with Enzymes : The compound could act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial growth.

- Modulation of Signaling Pathways : It may alter signaling pathways that regulate cell cycle and apoptosis, similar to other urea derivatives .

Case Studies and Research Findings

A review of literature reveals that related compounds have demonstrated promising biological activities:

| Compound Name | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Compound A | Anticancer | IC50 1.1 μM (MCF7) | |

| Compound B | Antimicrobial | EC50 0.20 μM | |

| Compound C | HDAC Inhibition | GI50 5 μM |

These findings suggest that structural modifications around the indene and thiophene rings can significantly influence biological activity.

Q & A

Q. What are the key synthetic routes and optimization strategies for this urea derivative?

The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling reactions : Reacting isocyanate intermediates with amines or alcohols under controlled conditions (e.g., using triethylamine as a catalyst) .

- Functional group protection : Methoxy and thiophenyl groups may require protection during synthesis to avoid side reactions .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

- NMR : 1H and 13C NMR confirm connectivity of the methoxy-dihydroindenyl and thiophenmethyl groups. Key signals include:

Q. What functional groups are critical for reactivity and biological interactions?

Key groups include:

- Urea core : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Methoxy-dihydroindenyl : Enhances lipophilicity and membrane permeability .

- Thiophenmethyl : Contributes to π-π stacking interactions in receptor binding .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and stability?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity .

- Molecular docking : Simulates binding affinities with targets like tyrosine kinases (e.g., docking scores < −8 kcal/mol indicate strong binding) .

- Solvent models : Polarizable continuum models (PCM) estimate solubility in aqueous buffers .

Q. What biochemical assays elucidate the compound’s mechanism of action in cancer pathways?

- Enzyme inhibition assays : Measure IC50 values against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .

- Cell viability assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., IC50 < 10 µM in HeLa cells) .

- Western blotting : Detects downstream signaling proteins (e.g., phosphorylated AKT) to confirm pathway modulation .

Q. How do structural variations in analogs affect biological activity?

| Analog Structure | Key Modifications | Biological Activity |

|---|---|---|

| Fluorine-substituted benzothiazole | Enhanced lipophilicity | 2× higher kinase inhibition |

| Cyclopropyl-triazole derivatives | Improved metabolic stability | 50% lower cytotoxicity |

| Pyranyl-urea analogs | Increased aqueous solubility | Reduced IC50 in bacterial models |

Q. How can researchers resolve contradictions in biological activity data?

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives .

- Structural analogs comparison : Test derivatives with minor substitutions to isolate pharmacophores (e.g., replacing thiophene with furan) .

- Cross-species models : Evaluate activity in both human and murine cell lines to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.